molecular formula C8H13N3O2 B1142923 Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate CAS No. 184295-36-1

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate

Cat. No. B1142923
M. Wt: 183.21
InChI Key:
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Description

  • Synthesis Analysis:

    • Practical synthesis methods for complex molecules, including those with trifluoroethyl and phenoxyl substituents, often involve multiple steps, such as esterification, Claisen-type reactions, and Suzuki−Miyaura reactions, which can lead to the development of potent pharmacological agents (Ikemoto et al., 2005).
  • Molecular Structure Analysis:

    • Advanced synthetic techniques allow for the targeted manipulation of molecular structures, enabling the exploration of structure-activity relationships and the development of compounds with specific pharmacological profiles (Ikunaka et al., 2007).
  • Chemical Reactions and Properties:

    • The introduction of trifluoromethyl groups and the manipulation of indole derivatives can be critical for enhancing the biological activity of synthesized compounds. These modifications often involve complex chemical reactions tailored to introduce specific functional groups at desired positions on the molecular backbone (Liu et al., 2006).
  • Physical and Chemical Properties Analysis:

    • The physical and chemical properties of such compounds, including solubility, stability, and reactivity, can be significantly influenced by the presence of specific substituents, such as trifluoromethyl groups, which can impart unique characteristics important for their pharmacological application (Takano et al., 2006).

properties

IUPAC Name

ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHWEOLUTJAHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate

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